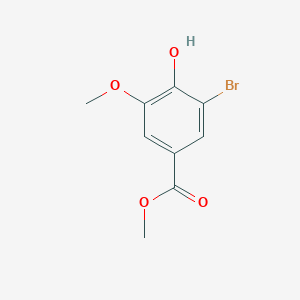

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate

Description

Properties

IUPAC Name |

methyl 3-bromo-4-hydroxy-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWBPQDQVILUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)OC)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464816 | |

| Record name | METHYL 3-BROMO-4-HYDROXY-5-METHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108249-43-0 | |

| Record name | METHYL 3-BROMO-4-HYDROXY-5-METHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Methyl 3-bromo-4-hydroxy-5-methoxybenzoate from vanillin"

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-4-hydroxy-5-methoxybenzoate from Vanillin

Abstract

This technical guide provides a comprehensive, three-step synthetic pathway for the preparation of this compound, a valuable substituted aromatic building block in pharmaceutical and fine chemical synthesis. Leveraging the widely available and renewable starting material, vanillin, this guide details a robust and scalable route involving oxidation, electrophilic bromination, and esterification. Each step is elucidated with in-depth mechanistic discussions, causality-driven experimental choices, and detailed, self-validating protocols. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this and related compounds.

Introduction

The Target Molecule: this compound

This compound is a polysubstituted aromatic ester. Its structural complexity, featuring a bromine atom, a hydroxyl group, a methoxy group, and a methyl ester on a benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, such as cross-coupling reactions at the bromine site, derivatization of the hydroxyl group, and modification of the ester, rendering it a key precursor in the development of novel pharmaceutical agents and specialty chemicals.

The Starting Material: Vanillin

Vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as an ideal starting material for this synthesis. It is a major component of natural vanilla bean extract and is also produced on an industrial scale from lignin, a byproduct of the paper industry, making it an inexpensive, readily available, and bio-renewable feedstock.[1][2] Its pre-existing substitution pattern—a hydroxyl and a methoxy group—provides a perfect scaffold for the targeted synthesis, simplifying the overall process and reducing the need for more complex protecting group strategies.

Synthetic Strategy Overview

The conversion of vanillin to this compound is efficiently achieved through a logical three-step sequence. This strategy is designed to first modify the most reactive functional group (the aldehyde), then functionalize the aromatic ring, and finally convert the resulting acid to the desired ester.

-

Oxidation: The aldehyde functional group of vanillin is selectively oxidized to a carboxylic acid to yield vanillic acid (4-hydroxy-3-methoxybenzoic acid).

-

Electrophilic Bromination: The aromatic ring of vanillic acid is regioselectively brominated to introduce a bromine atom at the C5 position, yielding 3-bromo-4-hydroxy-5-methoxybenzoic acid.

-

Esterification: The carboxylic acid is converted to its corresponding methyl ester via acid-catalyzed esterification with methanol.

Caption: Overall synthetic workflow from vanillin.

Step 1: Oxidation of Vanillin to Vanillic Acid

Mechanistic Considerations

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. Several reagents can accomplish this, including potassium permanganate (KMnO₄), chromium(VI) reagents, and silver oxide (Ag₂O).[3][4] For this synthesis, an aqueous solution of potassium permanganate in a neutral or slightly alkaline medium is a cost-effective and efficient choice. The mechanism involves the formation of an intermediate manganate ester, which then collapses to form the carboxylate and a reduced manganese species (MnO₂).[3] It is crucial to control the reaction temperature, as excessive heat can lead to cleavage of the aromatic ring. The final oxidation product, vanillic acid, is readily isolated by acidification, which precipitates the product from the aqueous solution.[5][6][7]

Recommended Protocol: Oxidation with Potassium Permanganate

-

Dissolution: In a 500 mL Erlenmeyer flask, dissolve 5.0 g of vanillin in 150 mL of water containing 5.0 g of sodium carbonate. Gently warm the mixture to ensure complete dissolution.

-

Oxidant Preparation: In a separate beaker, prepare a solution of 6.5 g of potassium permanganate (KMnO₄) in 100 mL of water.

-

Reaction: Slowly add the KMnO₄ solution to the stirred vanillin solution over a period of approximately 30-45 minutes. Maintain the temperature of the reaction mixture below 30°C using an ice bath. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Quenching: After the addition is complete, stir the mixture for an additional hour at room temperature to ensure the reaction goes to completion. To destroy any excess permanganate, add a small amount of sodium bisulfite solution until the purple color disappears.

-

Filtration: Filter the mixture by vacuum filtration to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of cold water.

-

Precipitation: Transfer the clear filtrate to a clean beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2), which will precipitate the vanillic acid as a white solid.

-

Isolation & Purification: Collect the vanillic acid crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in an oven at 80-100°C. The product can be further purified by recrystallization from hot water if necessary.

Process Validation & Characterization

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 210-212°C (Literature: 210.5-211°C).[6]

-

Yield: A typical yield for this reaction is in the range of 80-90%.

Step 2: Electrophilic Bromination of Vanillic Acid

Mechanistic Considerations

This step involves an electrophilic aromatic substitution (EAS) reaction, where an electrophile (Br⁺) replaces a proton on the aromatic ring.[8] The regioselectivity of this reaction is governed by the existing substituents on the vanillic acid ring:

-

-OH (Hydroxyl): A strongly activating, ortho-, para-directing group.

-

-OCH₃ (Methoxy): A strongly activating, ortho-, para-directing group.

-

-COOH (Carboxylic Acid): A deactivating, meta-directing group.

The powerful activating effects of the hydroxyl and methoxy groups dominate the directing effects. Both groups direct incoming electrophiles to the C2, C5, and C6 positions. The C2 and C6 positions are sterically hindered by the adjacent methoxy and carboxylic acid groups, respectively. Therefore, the electrophile will preferentially add to the C5 position, which is ortho to the hydroxyl group and para to the methoxy group, leading to the desired 5-bromo isomer.[9][10] Bromine in glacial acetic acid is a common and effective reagent for this transformation.[11][12]

Caption: Regioselectivity of bromination on vanillic acid.

Recommended Protocol: Bromination in Acetic Acid

Safety Note: This procedure should be performed in a well-ventilated fume hood as it involves bromine, which is toxic and corrosive.

-

Dissolution: In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4.0 g of vanillic acid in 25 mL of glacial acetic acid.

-

Bromine Solution: In the dropping funnel, prepare a solution of 1.2 mL of liquid bromine (Br₂) in 15 mL of glacial acetic acid.

-

Reaction: Slowly add the bromine solution dropwise to the stirred vanillic acid solution over 20-30 minutes. The reaction is typically conducted at room temperature. The initial color of the bromine should fade as it reacts.

-

Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

-

Precipitation: Pour the reaction mixture into 150 mL of ice-cold water with stirring. The crude 3-bromo-4-hydroxy-5-methoxybenzoic acid will precipitate as a solid.

-

Quenching: Add a few drops of saturated sodium bisulfite solution to quench any unreacted bromine (the yellow/orange color will disappear).

-

Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove acetic acid and salts, and dry. Recrystallization from an ethanol/water mixture can be used for further purification.

Process Validation & Characterization

-

Appearance: White to pale yellow solid.

-

Characterization: The structure should be confirmed by ¹H NMR and ¹³C NMR spectroscopy to verify the position of the bromine atom.

Step 3: Esterification to this compound

Mechanistic Considerations

Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters.[13] The reaction involves heating the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation gives the final product. The reaction is an equilibrium process; therefore, using a large excess of methanol helps to drive the equilibrium towards the product side.

Caption: Key steps in the Fischer esterification mechanism.

Recommended Protocol: Acid-Catalyzed Esterification

-

Setup: In a 250 mL round-bottom flask, suspend 3.0 g of 3-bromo-4-hydroxy-5-methoxybenzoic acid in 75 mL of methanol.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add 1.5 mL of concentrated sulfuric acid (H₂SO₄) with stirring.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The solid should dissolve as the reaction progresses.

-

Solvent Removal: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst - be cautious of CO₂ evolution), and finally with 50 mL of brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product, this compound, can be purified by recrystallization from a suitable solvent such as methanol/water or by column chromatography on silica gel.

Process Validation & Characterization

-

Appearance: White or off-white crystalline solid.

-

Characterization: The final structure should be confirmed by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to ensure purity and structural integrity.

Summary of Quantitative Data

| Step | Starting Material | Reagent 1 | Reagent 2 | Product | Typical Yield |

| 1. Oxidation | Vanillin (152.15 g/mol ) | Na₂CO₃ (105.99 g/mol ) | KMnO₄ (158.03 g/mol ) | Vanillic Acid (168.15 g/mol ) | 80-90% |

| 2. Bromination | Vanillic Acid (168.15 g/mol ) | Br₂ (159.81 g/mol ) | CH₃COOH (solvent) | 3-bromo-4-hydroxy-5-methoxybenzoic acid (247.04 g/mol ) | 75-85% |

| 3. Esterification | 3-bromo-4-hydroxy-5-methoxybenzoic acid (247.04 g/mol ) | CH₃OH (solvent) | H₂SO₄ (catalyst) | This compound (261.07 g/mol ) | 85-95% |

Conclusion

The synthesis of this compound from vanillin is a robust and efficient three-step process that utilizes fundamental organic transformations. By carefully selecting reagents and controlling reaction conditions, this valuable synthetic intermediate can be prepared in good overall yield from an inexpensive and renewable starting material. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers in their synthetic endeavors.

References

-

Fawzy, A. (2015). Kinetics and Mechanism of Oxidation of Vanillin by Permanganate in Neutral Medium and the Effect of Different Transition Metal Ion Catalysts. Austin Chem Eng. 2(3): 1021.

-

Fawzy, A., et al. (2016). Kinetics and Mechanism of Oxidation of Vanillin by Chromium(VI) in Sulfuric Acid Medium. Modern Chemistry & Applications. 4: 179.

-

Panoutsopoulos, G. I., et al. (2005). Enzymatic oxidation of vanillin, isovanillin and protocatechuic aldehyde with freshly prepared Guinea pig liver slices. Drug Metabol Drug Interact. 20(4):249-64.

-

Kalyani P., et al. (2016). Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide-A Kinetic Approach. Der Pharma Chemica. 8(19):33-39.

-

Robbins, W. J., & Lathrop, E. C. (1919). The Oxidation of Vanillin to Vanillic Acid by Certain Soil Bacteria. Soil Science. 7(5), 475-485.

-

Fawzy, A. (2016). Kinetics and Mechanism of Oxidation of Vanillin by Chromium(VI) in Sulfuric Acid Medium. Mod Chem appl. 4: 179.

-

Li, Y., et al. (2021). Theoretical investigation on the mechanisms and kinetics of OH/NO3-initiated atmospheric oxidation of vanillin and vanillic acid. Atmos Pollut Res. 12(11):101211.

-

Puttaswamy, et al. (2006). Oxidation of Vanillin and Related Compounds by Sodium N-Chloro-p-toluenesulfonamide in Acid Medium: A Kinetic and Mechanistic Approach. International Journal of Chemical Kinetics. 38(1), 53-61.

-

Parthasarathy, S., et al. (2023). Kinetics of Vanillin and Vanillic Acid Production from Pine Kraft Lignin. Applied Sciences. 13(13), 7737.

-

Lowe, C. B., & Bailey, E. (2018). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Gordon State College.

-

Study.com. (n.d.). Write a complete mechanism for the bromination of vanillin.

-

Guidechem. (n.d.). How to Prepare Methyl Vanillin and 5-Methyl Vanillin?.

-

Lowe, C., & Bailey, E. (2023). AN OPTIMIZATION OF TIME IN THE BROMINATION OF VANILLIN REACTION. Georgia Journal of Science, 81(1), Article 69.

-

UCLA Chemistry. (n.d.). 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn.

-

HU200581B - New process for producing 5-bromovanillin. Google Patents.

-

Leah4sci. (2021, March 27). Bromination of vanillin [Video]. YouTube.

-

LibreTexts Chemistry. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.

-

Afonso, C. A. M., & Candeias, N. R. (Eds.). (2016). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

-

Chemicalbook. (n.d.). 3-BROMO-5-HYDROXY-4-METHOXYBENZALDEHYDE synthesis.

-

Taber, D. F., et al. (2007). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education, 84(7), 1194.

-

Singh, A., et al. (2020). Demonstration of a Process for the Conversion of Kraft Lignin into Vanillin and Methyl Vanillate by Acidic Oxidation in Aqueous Methanol. ACS Sustainable Chemistry & Engineering. 8(32), 12116-12123.

-

Kulkarni, M. G., et al. (1987). Regiospecific Alkoxylation of Phenolic Aldehydes. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 26B(10), 978-9.

-

US5260475A - Esterification of hydroxybenzoic acids. Google Patents.

-

SpecAU. (n.d.). Methyl Vanillate.

-

Hocking, M. B. (1997). Vanillin: Synthetic Flavoring from Spent Sulfite Liquor. Journal of Chemical Education, 74(9), 1055.

-

Taber, D. F., et al. (2007). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education, 84(7), 1194.

-

CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Google Patents.

-

JPH0853371A - Bromination of methyl group bound to aromatic ring. Google Patents.

-

CN115925524A - Method for preparing vanillin from 4-methyl guaiacol. Google Patents.

-

Colvin, M. E., & Malig, T. C. (2012). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. The Journal of Organic Chemistry, 77(17), 7439–7445.

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.

-

Sigma-Aldrich. (n.d.). 4-bromo-3-hydroxy-5-methylbenzoic acid ethyl ester.

-

Haryani, S., et al. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Molekul, 15(1), 1-8.

-

Elschner, T., et al. (2021). Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. Macromolecular Chemistry and Physics, 222(20), 2100232.

Sources

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. diyhpl.us [diyhpl.us]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. scispace.com [scispace.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. homework.study.com [homework.study.com]

- 10. m.youtube.com [m.youtube.com]

- 11. books.rsc.org [books.rsc.org]

- 12. 3,4,5-Trimethoxybenzaldehyde from 5-Bromoveratraldehyde and Syringaldehyde from 5-Bromovanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

"Methyl 3-bromo-4-hydroxy-5-methoxybenzoate CAS number"

An In-depth Technical Guide to Methyl 3-bromo-4-hydroxy-5-methoxybenzoate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on this compound. This document provides an in-depth analysis of its chemical identity, synthesis, potential applications, and safety protocols, grounded in authoritative scientific data.

Core Compound Identification

This compound is a substituted aromatic compound belonging to the family of benzoate esters. Its structure features a benzene ring with five substituents: a methyl ester group, a bromine atom, a hydroxyl group, and a methoxy group. This specific arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis, particularly in the construction of more complex molecular architectures for pharmaceutical applications.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 108249-43-0 [1][2].

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in experimental research. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 108249-43-0 | [1][2] |

| Molecular Formula | C₉H₉BrO₄ | [3] |

| Molecular Weight | 261.07 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Appearance | Typically a solid | Inferred from related compounds |

| Purity | Commercially available up to 100% | [2] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is not explicitly detailed in a single publication. However, a logical and efficient synthetic route can be designed based on established principles of organic chemistry and protocols for structurally analogous compounds. The most direct pathway involves the regioselective bromination of a commercially available precursor, methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate).

Causality of the Synthetic Choice: The synthesis begins with methyl vanillate. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. The position ortho to the hydroxyl group and meta to the methyl ester group is sterically accessible and electronically activated, making it the most probable site for bromination. N-Bromosuccinimide (NBS) is often a preferred brominating agent for such transformations as it provides a controlled, low-concentration source of bromine, minimizing side reactions.

Illustrative Synthesis Workflow

Caption: A plausible workflow for the synthesis of the target compound.

Detailed Experimental Protocol

-

Step 1: Dissolution of Starting Material: In a round-bottom flask, dissolve methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in a suitable solvent like chloroform (CHCl₃) or dichloromethane (DCM) at 0 °C. This low temperature is crucial to control the reaction's exothermicity and prevent undesired side products.

-

Step 2: Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred solution over 1 hour[4]. The slow addition maintains a low concentration of the electrophile, enhancing regioselectivity.

-

Step 3: Reaction Monitoring: Allow the reaction to stir at 0 °C for an additional 30 minutes and then warm to room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Step 4: Work-up and Quenching: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine to remove any remaining impurities.

-

Step 5: Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Step 6: Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzoates are critical scaffolds in pharmaceutical development. While specific applications of this compound are not extensively documented, its structural motifs are present in or are precursors to several important therapeutic agents. Its true value lies in its role as a versatile chemical building block.

The strategic placement of the bromine, hydroxyl, and methoxy groups allows for a variety of subsequent chemical transformations:

-

Cross-Coupling Reactions: The bromine atom is a prime handle for Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds[5]. This is a cornerstone of modern drug synthesis.

-

Etherification: The phenolic hydroxyl group can be easily alkylated to introduce diverse side chains, a common strategy for modulating a drug candidate's solubility, lipophilicity, and target-binding affinity[6].

-

Further Ring Substitution: The existing groups can direct further substitutions, allowing for the creation of highly functionalized aromatic cores.

Role as a Pharmaceutical Intermediate

The utility of structurally related compounds provides a strong rationale for the importance of this compound. For example, the synthesis of the tyrosine kinase inhibitor Gefitinib has been reported starting from the closely related Methyl 3-hydroxy-4-methoxybenzoate[7]. The synthesis involves alkylation of the hydroxyl group, followed by nitration, reduction, and cyclization. Our target compound, with its additional bromo-substituent, offers an orthogonal site for modification, potentially leading to novel analogues of such drugs. Similarly, synthetic routes to Bosutinib have been designed starting from 3-methoxy-4-hydroxybenzoic acid, a direct precursor to our starting material[8].

Caption: Potential synthetic pathways using the target compound as an intermediate.

Safety, Handling, and Hazard Information

GHS Hazard Classification (Based on Analogues):

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[9][10].

-

Serious Eye Damage/Eye Irritation: Category 2/2A (Causes serious eye irritation)[9][10][11].

-

Specific target organ toxicity (single exposure): Category 3, Respiratory system (May cause respiratory irritation)[9][10][11].

Mandatory Safety Protocols

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat[10][12].

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling[10][11].

-

First Aid Measures:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[10][11].

-

Skin: Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice[10][11].

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[10][11].

-

-

Storage: Store in a tightly closed container in a well-ventilated place. Protect from moisture[10].

Conclusion

This compound (CAS: 108249-43-0) is a highly functionalized aromatic compound with significant potential as an intermediate in pharmaceutical and fine chemical synthesis. Its defined physicochemical properties and the array of reactive sites on its structure—a modifiable hydroxyl group, a reactive bromine atom for cross-coupling, and an ester—make it a valuable tool for medicinal chemists. While direct applications are still emerging, its structural relationship to precursors of established drugs underscores its importance. Adherence to stringent safety protocols is mandatory when handling this compound to mitigate potential hazards.

References

-

BLD Pharm. 108249-43-0|this compound.

-

PubChem. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958.

-

Fisher Scientific. Methyl 3-bromo-4-hydroxybenzoate - SAFETY DATA SHEET.

-

Sigma-Aldrich. Methyl 3-bromo-4-methoxybenzoate 98 35450-37-4.

-

ChemicalBook. 904444-52-6(methyl 3-bromo-5-chloro-2-hydroxy-4-methoxybenzoate) Product Description.

-

Acros Organics. Methyl 3-bromobenzoate - SAFETY DATA SHEET.

-

Benchchem. Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.

-

Echemi.com. 3-BROMO-4-HYDROXY-5-METHOXY-BENZOIC ACID METHYL ESTER Safety Data Sheets.

-

MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.

-

Santa Cruz Biotechnology. Methyl 3-bromo-4-methoxybenzoate | CAS 35450-37-4 | SCBT.

-

Echemi.com. 3-BROMO-5-HYDROXY-4-METHOXYBENZALDEHYDE Safety Data Sheets.

-

Jai Swaminarayan Multichem. All about the 3-Methoxy 4-Methyl Methyl Benzoate.

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.

-

PubChem. Methyl 5-bromo-2-hydroxy-3-methoxybenzoate | C9H9BrO4 | CID 15054916.

-

CDC Stacks. Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles.

-

Benchchem. An In-Depth Technical Guide to Methyl 3-hydroxy-4,5-dimethoxybenzoate.

-

PubChem. Methyl 3-bromo-4-methoxybenzoate | C9H9BrO3 | CID 611662.

-

FooDB. Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771).

-

MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.

-

Benchchem. The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applications.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis.

Sources

- 1. 108249-43-0|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. Methyl 5-bromo-2-hydroxy-3-methoxybenzoate | C9H9BrO4 | CID 15054916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid | MDPI [mdpi.com]

- 9. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

"physical and chemical properties of Methyl 3-bromo-4-hydroxy-5-methoxybenzoate"

An In-depth Technical Guide to Methyl 3-bromo-4-hydroxy-5-methoxybenzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant potential in synthetic chemistry, particularly within the pharmaceutical and life sciences sectors. This document delineates the compound's physical and chemical properties, supported by spectroscopic data and reactivity analysis. Furthermore, it outlines detailed protocols for its synthesis and analytical characterization, grounded in established scientific principles. Safety, handling, and potential applications are also discussed to provide a holistic understanding for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

This compound is a polysubstituted aromatic ester. The strategic placement of its functional groups—a bromine atom, a hydroxyl group, a methoxy group, and a methyl ester on the benzene ring—makes it a versatile scaffold for the synthesis of more complex molecules.

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 108249-43-0[1] |

| Molecular Formula | C₉H₉BrO₄ |

| Molecular Weight | 261.07 g/mol [2] |

| InChI | InChI=1S/C9H9BrO4/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4,11H,1-2H3[2] |

| InChIKey | CWMGOQPZJWFRFT-UHFFFAOYSA-N[2] |

| SMILES | COC1=CC(=CC(=C1O)C(=O)OC)Br[2] |

Diagram 1: 2D Molecular Structure

Caption: 2D structure of this compound.

Physical and Chemical Properties

The physicochemical properties of a compound are critical for its handling, reaction setup, and purification. Below is a summary of the known and predicted properties for this compound.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | Inferred from similar compounds |

| Melting Point | Not available | |

| Boiling Point | Predicted: ~318.0±22.0 °C | [3] |

| Density | Predicted: ~1.627±0.06 g/cm³ | [3] |

| Solubility | Soluble in chloroform, dichloromethane, methanol | [3] |

| pKa | Predicted: 7.61±0.10 | [3] |

| XLogP3 | 2.6 | [2] |

Spectroscopic Data for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. While a dedicated spectrum for this specific molecule is not publicly available, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the ester methyl protons, and the hydroxyl proton. The two aromatic protons will appear as singlets or narrow doublets due to their meta-relationship. The methoxy and methyl ester protons will each present as a sharp singlet, likely in the 3.8-4.0 ppm region. The phenolic hydroxyl proton will be a broad singlet, and its chemical shift will be concentration and solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display nine unique carbon signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will have a characteristic downfield shift (around 165-170 ppm). The aromatic carbons will appear in the 110-160 ppm range, with their specific shifts influenced by the attached substituents. The methoxy and methyl ester carbons will be observed in the upfield region (typically 50-60 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups. A broad band in the 3200-3600 cm⁻¹ region corresponds to the O-H stretching of the phenolic hydroxyl group. A strong, sharp peak around 1700-1730 cm⁻¹ is indicative of the C=O stretching of the ester. C-O stretching bands for the ester and ether linkages will be present in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be observable.

-

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the methyl ester group or the methoxy group.

Synthesis and Purification

A plausible synthetic route for this compound starts from a commercially available precursor such as methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate). The synthesis involves the regioselective bromination of the aromatic ring.

Diagram 2: Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a generalized procedure and may require optimization.

-

Dissolution: Dissolve methyl vanillate (1 equivalent) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) or elemental bromine (1.05 equivalents) in the same solvent to the cooled solution with continuous stirring. The reaction should be protected from light.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system.[4]

Analytical Characterization

Ensuring the purity and confirming the identity of the synthesized compound is crucial. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Diagram 3: Analytical Workflow

Caption: Workflow for HPLC analysis of this compound.

Experimental Protocol: HPLC Analysis

This protocol provides a general method for purity analysis.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

-

Mobile Phase: A gradient of acetonitrile (B) and water with 0.1% formic acid (A). A typical gradient could be starting with 20% B and increasing to 80% B over 20 minutes.[4]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 270 nm.[4]

-

Injection Volume: 10 µL.[4]

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).[5]

Chemical Reactivity and Potential Applications

The functional groups of this compound offer several avenues for further chemical transformations:

-

Phenolic Hydroxyl Group: This group can undergo O-alkylation or O-acylation to introduce various side chains, which is a common strategy in medicinal chemistry to modulate biological activity.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or can be converted to an amide by reaction with an amine.

-

Bromine Atom: The bromo substituent is a versatile handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.[6] This makes the compound a valuable intermediate for building more complex molecular architectures.

Given its structure, this compound is a potential intermediate in the synthesis of various biologically active molecules. For instance, substituted benzoates are precursors in the synthesis of kinase inhibitors used in oncology.[7][8] While direct applications are not extensively documented, its structural similarity to intermediates used in the synthesis of drugs like Gefitinib and Bosutinib suggests its potential in this area.[7][8]

Safety and Handling

As a chemical intermediate, proper safety precautions must be observed when handling this compound.

Table 3: GHS Hazard Information for Structurally Similar Compounds

| Hazard | Description |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[9][10] H319: Causes serious eye irritation.[9][10] H335: May cause respiratory irritation.[9][10] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with a rich functionality that allows for diverse synthetic transformations. Its physical and chemical properties, coupled with its potential for use in the synthesis of complex molecules, make it a compound of interest for researchers in organic synthesis and drug discovery. This guide provides a foundational understanding of its properties, synthesis, and analysis to support its application in scientific research.

References

-

PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. Retrieved from [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Methyl 5-bromo-2-hydroxy-3-methoxybenzoate | C9H9BrO4 | CID 15054916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 4-BROMO-3-HYDROXYBENZOATE | 106291-80-9 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

A Comprehensive Guide to the Spectroscopic Characterization of Methyl 3-bromo-4-hydroxy-5-methoxybenzoate

Abstract

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate is a polysubstituted aromatic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science research. Its precise substitution pattern necessitates a robust and multi-faceted analytical approach for unambiguous structural verification. This technical guide provides an in-depth framework for the complete spectroscopic characterization of this molecule. As a self-validating system, this document moves beyond a simple presentation of data; it delves into the causality behind experimental choices and the predictive logic of spectral interpretation. We will explore the theoretical underpinnings, detailed experimental protocols, and expected spectral data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers and drug development professionals with a comprehensive blueprint for analysis.

Molecular Structure and Physicochemical Properties

The first step in any analytical workflow is a thorough understanding of the target molecule's fundamental properties. The structure, with its unique arrangement of electron-donating (hydroxyl, methoxy) and electron-withdrawing (bromo, methyl ester) groups, dictates the spectroscopic behavior we expect to observe.

Chemical Structure

The structure and atom numbering scheme for spectral assignment are presented below.

Caption: Molecular structure of this compound.

Predicted Physicochemical Data

A summary of the core physicochemical properties is essential for experimental design, such as selecting appropriate solvents for analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₄ | - |

| Molecular Weight | 261.07 g/mol | [1] |

| Exact Mass | 259.96842 Da (for ⁷⁹Br) | [1] |

| XLogP3 | ~2.0-2.6 | Predicted[1][2] |

| Melting Point | 143-146 °C (for nitrile analog) | Predicted[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are required for a complete assignment.

Expertise & Causality: Why NMR is Critical

NMR is indispensable because it maps the connectivity and chemical environment of magnetically active nuclei. For this specific molecule, ¹H NMR will confirm the number and relative positions of the aromatic and methyl protons, while ¹³C NMR will verify the presence of all nine unique carbon atoms. The chemical shifts (δ) are highly sensitive to the electronic effects of adjacent substituents, allowing us to confirm the precise substitution pattern on the aromatic ring—a task difficult for other techniques.

Experimental Protocol: A Self-Validating System

A robust protocol ensures reproducibility and data integrity.

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified solid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable hydroxyl protons as it can sharpen the -OH signal.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, 0 ppm) as an internal standard for chemical shift calibration. Modern spectrometers can also lock onto the residual solvent signal.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution, which is crucial for distinguishing between closely spaced signals.

-

Data Acquisition (¹H NMR): Acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a high signal-to-noise ratio.

-

Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a high-quality spectrum and ensure accurate integration of all carbon signals.

Predicted ¹H NMR Spectrum and Interpretation

The predicted proton NMR spectrum is characterized by distinct, well-resolved signals corresponding to each unique proton environment.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-10.0 | Broad Singlet | 1H | Ar-OH | Phenolic proton, chemical shift is highly dependent on solvent and concentration. Signal will be broad due to hydrogen bonding and exchange. |

| ~7.3-7.5 | Singlet (d) | 1H | Ar-H6 | Aromatic proton ortho to the ester group and meta to the methoxy group. Deshielded by the anisotropic effect of the carbonyl. May appear as a narrow doublet due to ⁴J coupling. |

| ~7.1-7.3 | Singlet (d) | 1H | Ar-H2 | Aromatic proton ortho to the ester group and meta to the bromine atom. Its chemical environment is distinct from H6. May appear as a narrow doublet due to ⁴J coupling. |

| ~3.90 | Singlet | 3H | O-CH₃ (Methoxy) | Methoxy group protons are shielded relative to the ester methyl group. |

| ~3.88 | Singlet | 3H | C(=O)O-CH₃ (Ester) | Ester methyl protons are slightly deshielded due to the adjacent carbonyl group. |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each carbon atom in the molecule.

| Predicted δ (ppm) | Assignment | Rationale |

| ~165-167 | C =O (C7) | Carbonyl carbon of the methyl ester, typically found in this downfield region. |

| ~147-152 | Ar-C -OH (C4) | Aromatic carbon bearing the hydroxyl group, significantly deshielded. |

| ~145-150 | Ar-C -OCH₃ (C5) | Aromatic carbon bearing the methoxy group, also strongly deshielded. |

| ~125-130 | Ar-C -H (C2, C6) | Aromatic carbons attached to protons. Their exact shifts depend on the combined electronic effects of all substituents. |

| ~122-128 | Ar-C -COOCH₃ (C1) | Quaternary aromatic carbon attached to the ester group. |

| ~110-115 | Ar-C -Br (C3) | Aromatic carbon bonded to bromine. The "heavy atom effect" of bromine shifts this signal upfield relative to what might be expected based on electronegativity alone. |

| ~56 | O-C H₃ (C9) | Methoxy carbon, a characteristic chemical shift for aryl methyl ethers. |

| ~52 | C(=O)O-C H₃ (C8) | Methyl ester carbon, consistently found in this region. |

Workflow for Structural Confirmation using 2D NMR

To provide irrefutable proof of the assignments, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is recommended. This experiment shows correlations between protons and carbons that are separated by 2 or 3 bonds.

Caption: Key predicted HMBC correlations for structural verification.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds serve as a unique "fingerprint."

Theoretical Principles

When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of energy at these frequencies is detected and plotted as a spectrum. Key functional groups like hydroxyl (-OH), carbonyl (C=O), and ether (C-O) have characteristic, strong absorption bands.

Experimental Protocol (ATR-FTIR)

Modern Attenuated Total Reflectance (ATR) FTIR spectroscopy requires minimal sample preparation.

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the built-in anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum will provide clear evidence for the key functional groups within the molecule.

| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Rationale |

| 3200-3500 (Broad) | O-H Stretch | Phenolic -OH | The broadness of this peak is a classic indicator of intermolecular hydrogen bonding, a definitive feature of phenols. |

| 3050-3100 (Weak) | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for sp² hybridized C-H bonds on the benzene ring. |

| 2850-3000 (Medium) | C-H Stretch | Methyl (sp³) C-H | Stretching vibrations from the two methoxy groups (-OCH₃). |

| ~1720 (Strong, Sharp) | C=O Stretch | Ester Carbonyl | This strong, sharp absorption is one of the most prominent peaks in the spectrum and is highly characteristic of the ester functional group. |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| ~1250 (Strong) | C-O Stretch | Aryl-Alkyl Ether & Ester | Asymmetric C-O-C stretching. This region confirms the presence of both the methoxy ether and the ester C-O bonds. |

| ~1100 (Medium) | C-O Stretch | Aryl-Alkyl Ether & Ester | Symmetric C-O-C stretching. |

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural clues through analysis of fragmentation patterns.

Expertise & Causality: The Importance of High Resolution and Isotopic Patterns

For this molecule, high-resolution mass spectrometry (HRMS) is crucial. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₉H₉BrO₄). Furthermore, the presence of a bromine atom provides an unmistakable isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for any bromine-containing fragment, providing a powerful validation tool.

Experimental Protocol (ESI-TOF MS)

Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer is a common HRMS technique.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which evaporate to produce gas-phase ions (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

Mass Analysis: The ions are accelerated into the TOF flight tube, and their mass-to-charge ratio (m/z) is determined based on the time it takes them to reach the detector.

Predicted Mass Spectrum and Interpretation

The mass spectrum will confirm the molecular weight and reveal key structural features.

-

Molecular Ion Peak: The most critical observation will be the isotopic cluster for the molecular ion.

-

[M]⁺• (⁷⁹Br): m/z ≈ 259.9684

-

[M+2]⁺• (⁸¹Br): m/z ≈ 261.9664

-

Expected Ratio: ~1:1 intensity, confirming the presence of one bromine atom.

-

-

Key Fragmentation Pathways: Analysis of fragment ions helps piece the structure together.

Caption: Plausible EI fragmentation pathways for the target molecule.

Integrated Spectroscopic Analysis: A Unified Conclusion

No single technique provides the complete picture. The power of this analytical workflow lies in the integration of all three methods:

-

MS confirms the molecular formula is C₉H₉BrO₄ and verifies the presence of a single bromine atom.

-

IR confirms the presence of the key functional groups: a phenolic -OH, an ester C=O, and C-O ether/ester bonds.

-

NMR provides the final, unambiguous structural proof, mapping the carbon-hydrogen skeleton and confirming the 1,3,4,5-substitution pattern on the benzene ring.

Together, these self-validating experiments provide an irrefutable identification of this compound, meeting the rigorous standards required in research and development.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. Retrieved January 12, 2026, from [Link]

Sources

"starting materials for Methyl 3-bromo-4-hydroxy-5-methoxybenzoate synthesis"

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-4-hydroxy-5-methoxybenzoate

Authored by: A Senior Application Scientist

Introduction

This compound is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its structural complexity, featuring a bromine atom, a hydroxyl group, a methoxy group, and a methyl ester on the benzene ring, allows for diverse functionalization and makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the synthetic routes to this target molecule, with a focus on the selection of starting materials, reaction mechanisms, and detailed experimental protocols suitable for researchers and professionals in drug development.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from several common and readily available starting materials. The choice of the optimal synthetic route depends on factors such as the cost and availability of the starting material, reaction efficiency, and the desired scale of production. The three most common starting materials for this synthesis are vanillin, vanillic acid, and methyl vanillate.

Synthetic Route Overview

Caption: Overview of synthetic pathways to this compound.

Discussion of Starting Materials

| Starting Material | Advantages | Disadvantages |

| Vanillin | Inexpensive and widely available.[1] | Requires a two-step process: oxidation of the aldehyde and esterification of the carboxylic acid. |

| Vanillic Acid | Directly related to the target molecule's backbone. | Requires esterification after bromination. |

| Methyl Vanillate | The methyl ester group is already present, simplifying the synthesis to a single bromination step.[2][3] | May be more expensive than vanillin or vanillic acid. |

For the purpose of this guide, we will focus on the synthetic pathway starting from vanillin, as it is a common and cost-effective starting material, and the multi-step synthesis allows for a detailed exploration of several key organic reactions.

Detailed Synthetic Protocol: From Vanillin to this compound

This synthesis is a three-step process:

-

Bromination of vanillin to 5-bromovanillin.

-

Oxidation of 5-bromovanillin to 3-bromo-4-hydroxy-5-methoxybenzoic acid.

-

Esterification of 3-bromo-4-hydroxy-5-methoxybenzoic acid to yield the final product.

Step 1: Electrophilic Aromatic Substitution: Bromination of Vanillin

The bromination of vanillin is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methoxy (-OCH3) groups are strong activating, ortho-, para-directing groups, while the aldehyde (-CHO) group is a deactivating, meta-directing group. The powerful activating effects of the hydroxyl and methoxy groups dictate the position of bromination. The bromine will be directed to the position ortho and para to these groups. In the case of vanillin, the position ortho to the hydroxyl group and meta to the aldehyde group is the most sterically accessible and electronically favorable for substitution.

Caption: Bromination of vanillin to yield 5-bromovanillin.

Experimental Protocol for Bromination of Vanillin

This protocol is adapted from established laboratory procedures.[4]

-

Materials:

-

Vanillin (3.0 g)

-

Glacial acetic acid (25 mL)

-

Bromine (1.1 mL)

-

Crushed ice

-

Sodium thiosulfate solution (10%)

-

-

Procedure:

-

In a 100 mL conical flask, dissolve 3.0 g of vanillin in 15 mL of glacial acetic acid with stirring.

-

In a separate 50 mL conical flask, carefully add 1.1 mL of bromine to 10 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. This step should be performed in a fume hood.

-

Slowly add the bromine/acetic acid solution to the stirred vanillin solution over a period of 10 minutes.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture onto 50 g of crushed ice and allow it to melt.

-

If the solution has a persistent yellow or orange color due to excess bromine, add a few drops of 10% sodium thiosulfate solution until the color disappears.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

The crude 5-bromovanillin can be purified by recrystallization from a suitable solvent like ethanol/water.

-

Step 2: Oxidation of 5-Bromovanillin to 3-Bromo-4-hydroxy-5-methoxybenzoic Acid

The aldehyde group of 5-bromovanillin is oxidized to a carboxylic acid. A variety of oxidizing agents can be used for this transformation. A common and effective method involves the use of a mild oxidizing agent like N-Bromosuccinimide (NBS) in an acidic medium, which has been shown to selectively oxidize vanillin to vanillic acid.[5]

Conceptual Protocol for Oxidation

While a specific protocol for 5-bromovanillin oxidation using NBS is not detailed in the provided search results, the oxidation of vanillin to vanillic acid provides a strong basis for this step.[5]

-

Reagents:

-

5-Bromovanillin

-

N-Bromosuccinimide (NBS)

-

A suitable solvent (e.g., aqueous acetic acid)

-

An acid catalyst

-

-

General Procedure:

-

Dissolve 5-bromovanillin in the chosen solvent system.

-

Add N-Bromosuccinimide to the solution.

-

The reaction may require heating to proceed at a reasonable rate.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product, 3-bromo-4-hydroxy-5-methoxybenzoic acid, can be isolated by extraction and purified by recrystallization.

-

Step 3: Fischer Esterification of 3-Bromo-4-hydroxy-5-methoxybenzoic Acid

The final step is the conversion of the carboxylic acid to a methyl ester. This is typically achieved through a Fischer esterification reaction, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol for Esterification

This protocol is based on the general procedure for the esterification of similar benzoic acid derivatives.[6]

-

Materials:

-

3-Bromo-4-hydroxy-5-methoxybenzoic acid

-

Methanol

-

Concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate solution

-

-

Procedure:

-

Dissolve the 3-bromo-4-hydroxy-5-methoxybenzoic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the remaining acid by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

-

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns of the protons and carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl, ester carbonyl, and aromatic functionalities.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound from vanillin is a robust and instructive multi-step process that utilizes fundamental organic reactions. By carefully controlling the reaction conditions at each stage, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and development.

References

- Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.).

- Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide-A Kinetic Approach - Der Pharma Chemica. (n.d.).

- Halogenation Reactions of Vanillin. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

- The Comparative Bromination of Vanillin Using the Reported Reagents vs. [BBIm]Br 3. (n.d.). ResearchGate.

- Lowe, C., & Bailey, E. (2023). AN OPTIMIZATION OF TIME IN THE BROMINATION OF VANILLIN REACTION. Georgia Journal of Science, 81(1), Article 69.

- Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate. (n.d.). Benchchem.

- Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (n.d.). MDPI.

- 3-BROMO-5-HYDROXY-4-METHOXYBENZALDEHYDE synthesis. (n.d.). Chemicalbook.

- 3-BROMO-4-HYDROXY-5-METHOXYBENZOIC ACID AldrichCPR. (n.d.). Sigma-Aldrich.

- All about the 3-Methoxy 4-Methyl Methyl Benzoate. (2023, November 24). Jai Swaminarayan Multichem.

- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI.

- Methyl Vanillate. (n.d.). PubChem.

- Methyl vanillate. (2024, September 22).

- Supporting Information. (n.d.). CDC Stacks.

- Synthesis of methyl 5-bromosalicylate. (n.d.). PrepChem.com.

- Bromination of vanillin. (2021, March 28). YouTube.

- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (n.d.). Google Patents.

- Methyl 3-broMo-4-Methoxy-5-nitrobenzoate. (n.d.). CymitQuimica.

- A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange of substituted MOM protected phenols followed by carboxylation. (2025, August 8). ResearchGate.

- METHYL 4-BROMO-3-HYDROXYBENZOATE. (2025, September 2). ChemicalBook.

- METHYL VANILLATE. (n.d.). gsrs.

- 3-Bromo-4-hydroxybenzoic acid. (n.d.). PubChem.

- 3-bromo-5-methoxypyridine synthesis. (n.d.). ChemicalBook.

- Methyl 3-bromo-4-hydroxybenzoate. (n.d.). PubChem.

- Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. (n.d.). PubChem.

- Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. (n.d.).

- 3-bromo-5-methylbenzoic acid synthesis. (n.d.). ChemicalBook.

Sources

- 1. "AN OPTIMIZATION OF TIME IN THE BROMINATION OF VANILLIN REACTION**" by Chandler Lowe* and Elaine Bailey [digitalcommons.gaacademy.org]

- 2. Methyl Vanillate | C9H10O4 | CID 19844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. microchem.fr [microchem.fr]

- 4. books.rsc.org [books.rsc.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to Methyl 3-bromo-4-hydroxy-5-methoxybenzoate

This technical guide provides an in-depth analysis of Methyl 3-bromo-4-hydroxy-5-methoxybenzoate, a substituted aromatic ester with significant potential in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's nomenclature, physicochemical properties, and key applications, while providing actionable experimental protocols. Central to this guide is the emphasis on precise compound identification to prevent common errors arising from confusion with structurally similar isomers.

Part 1: Nomenclature and Isomer Differentiation: A Critical First Step

Precise identification of chemical reagents is the foundation of reproducible and reliable research. The nomenclature of substituted benzene rings can be complex, and several closely related isomers of this compound are commercially available. Misidentification can lead to failed syntheses, incorrect biological data, and significant project delays. This section provides a definitive guide to the nomenclature and identification of the target compound, contrasting it with its common isomers.

IUPAC Name and Core Identifiers

The compound of interest is unambiguously identified by the following:

-

IUPAC Name : this compound

-

Synonyms : 3-Bromo-4-hydroxy-5-methoxybenzoic acid methyl ester

-

CAS Number : 108249-43-0

-

Molecular Formula : C₉H₉BrO₄

-

Molecular Weight : 261.07 g/mol

The structure, confirmed by its IUPAC name, features a central benzene ring with five substituents: a methyl ester group (-COOCH₃) at position 1, a bromine atom at position 3, a hydroxyl group (-OH) at position 4, and a methoxy group (-OCH₃) at position 5.

Visualization of the Core Chemical Structure

To provide a clear visual reference, the chemical structure of this compound is presented below.

Caption: Structure of this compound.

Comparative Table of Common Isomers and Related Compounds

The following table is a critical reference tool designed to prevent common identification errors. It highlights the key differences between the target compound and other commercially available, structurally similar molecules. Researchers should always cross-reference the CAS number and IUPAC name of their starting material against this table.

| Feature | Target Compound | Isomer 1 | Isomer 2 | Precursor |

| IUPAC Name | This compound | methyl 3-bromo-4-hydroxybenzoate[1] | methyl 5-bromo-2-hydroxy-3-methoxybenzoate[2] | 3-bromo-4-hydroxy-5-methoxybenzoic acid[3] |

| CAS Number | 108249-43-0[4] | 29415-97-2[1] | 134419-43-5[2] | 6324-52-3[3] |

| Molecular Formula | C₉H₉BrO₄ | C₈H₇BrO₃ | C₉H₉BrO₄ | C₈H₇BrO₄ |

| Molecular Weight | 261.07 g/mol [4] | 231.04 g/mol [1] | 261.07 g/mol | 247.04 g/mol |

| Key Structural Difference | Methoxy group at C5 | Lacks methoxy group at C5 | Different substitution pattern (Br at C5, OH at C2) | Carboxylic acid instead of methyl ester |

Part 2: Synthesis and Experimental Protocols

This compound is typically synthesized via the esterification of its corresponding carboxylic acid precursor, 3-bromo-4-hydroxy-5-methoxybenzoic acid. This reaction is a fundamental transformation in organic chemistry, but optimization is key for achieving high yield and purity.

Recommended Synthesis Workflow: Fischer Esterification

The most direct and cost-effective method for preparing the title compound is the Fischer esterification of 3-bromo-4-hydroxy-5-methoxybenzoic acid. This acid-catalyzed reaction with methanol serves as the methyl source.

Caption: Workflow for the synthesis of the target compound via Fischer Esterification.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system. The success of each step (e.g., complete dissolution, phase separation, crystallization) provides confidence for proceeding to the next.

Materials:

-

3-bromo-4-hydroxy-5-methoxybenzoic acid (1.0 eq)

-

Methanol (Anhydrous, 20-30 mL per gram of acid)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-hydroxy-5-methoxybenzoic acid.

-

Reagent Addition: Add anhydrous methanol to the flask to dissolve the acid. Once dissolved, slowly and carefully add the catalytic amount of concentrated sulfuric acid while stirring. Causality Note: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Attach a condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle. Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate. Trustworthiness Check: The addition should be done carefully to control the effervescence caused by the neutralization of the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers. Expertise Insight: Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

-

Washing: Wash the combined organic layers sequentially with water and then with brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Part 3: Applications in Drug Discovery and Chemical Synthesis

This compound is a valuable building block in organic synthesis. Its poly-substituted aromatic ring, featuring orthogonal functional groups (a nucleophilic phenol, an electrophilic ester, and a site for cross-coupling at the bromo-position), makes it a versatile intermediate.

-

Scaffold for Bioactive Molecules: This compound can serve as a key intermediate in the synthesis of complex natural products and pharmaceutical agents. The hydroxyl and methoxy groups are characteristic of the syringyl moiety found in lignin and related natural products, providing a synthetically accessible starting point for derivatives.

-

Cross-Coupling Reactions: The aryl bromide functionality is a prime handle for introducing further complexity via palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile formation of C-C bonds, a cornerstone of modern drug development.

-

Derivatization: The phenolic hydroxyl group can be readily alkylated or acylated to generate a library of derivatives for structure-activity relationship (SAR) studies. The methyl ester can be hydrolyzed back to the carboxylic acid or reduced to an alcohol, providing additional points for modification.

This guide provides the foundational knowledge required to confidently identify, synthesize, and utilize this compound in a research setting. By prioritizing accurate identification and understanding the causality behind experimental choices, researchers can effectively leverage this versatile chemical building block for their synthetic and drug discovery endeavors.

References

- Vertex AI Search. (2026). Search results for "this compound IUPAC name and synonyms". Google Internal Tools.

-

PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 3-BROMO-4-HYDROXY-5-METHOXY-BENZOIC ACID METHYL ESTER. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 5-bromo-2-hydroxy-3-methoxybenzoate | C9H9BrO4 | CID 15054916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-BROMO-4-HYDROXY-5-METHOXYBENZOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Methyl 3-bromo-4-hydroxy-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Solubility in Scientific Advancement

In the realms of pharmaceutical development, chemical synthesis, and materials science, the solubility of a compound is a cornerstone property that dictates its utility and applicability. For drug development professionals, poor aqueous solubility can be a significant hurdle, impacting bioavailability and therapeutic efficacy. For synthetic chemists, understanding solubility is paramount for reaction optimization, purification, and crystallization. This technical guide provides an in-depth exploration of the solubility of Methyl 3-bromo-4-hydroxy-5-methoxybenzoate, a substituted aromatic compound with potential applications in various scientific fields. By delving into the theoretical underpinnings of its solubility and providing robust experimental protocols for its determination, we aim to equip researchers with the knowledge to confidently navigate its solution behavior.

Molecular Profile of this compound

A thorough understanding of a molecule's structure is the first step in predicting its solubility. The structural features of this compound provide key insights into its potential interactions with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₄ | --- |

| Molecular Weight | 261.07 g/mol | [1] |

| Melting Point | 108 - 110 °C | Thermo Fisher Scientific |

| XLogP3 (Computed) | 2.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| SMILES | COC1=C(C(=CC(=C1)Br)C(=O)OC)O | PubChem |

The presence of a hydroxyl (-OH) group and a methoxy (-OCH₃) group introduces polarity and the capacity for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms in the hydroxyl, methoxy, and ester groups can act as hydrogen bond acceptors. The bromine atom and the benzene ring contribute to the molecule's lipophilicity. The computed XLogP3 value of 2.6 suggests a moderate level of lipophilicity, indicating that the compound will likely exhibit solubility in both polar and non-polar organic solvents, with limited aqueous solubility.[1]

Theoretical Framework for Solubility Prediction